
Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and one phenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- can be achieved through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile . This method typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.
化学反应分析
Types of Reactions: Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
- 2,2’-Bis(trifluoromethyl)benzidine
- 2,2’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}
Uniqueness: Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
122135-81-3 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2,2-bis(3-methoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-12-6-10-17(14-19)21(18-11-7-13-20(15-18)25-2)22(23)16-8-4-3-5-9-16/h3-15,21H,1-2H3 |
InChI 键 |
YRNIFKMEFLYLKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


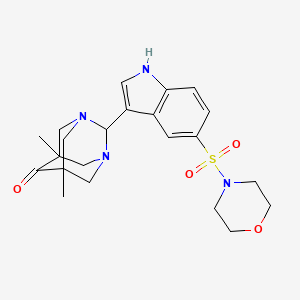
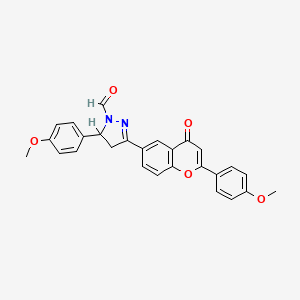

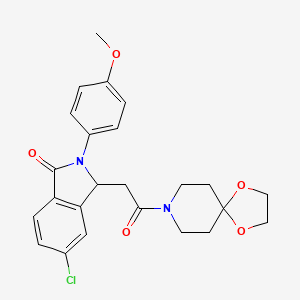
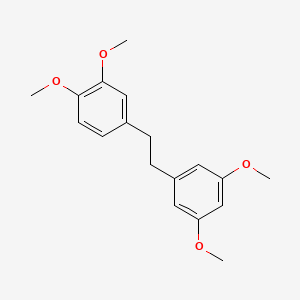

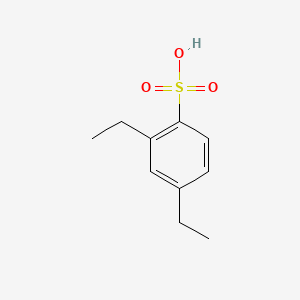
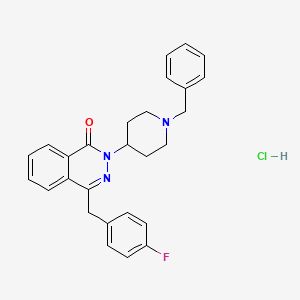
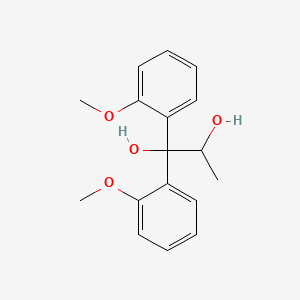
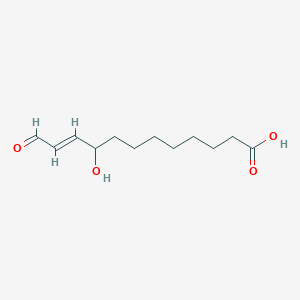
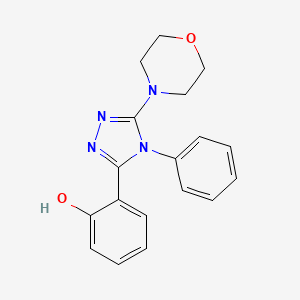

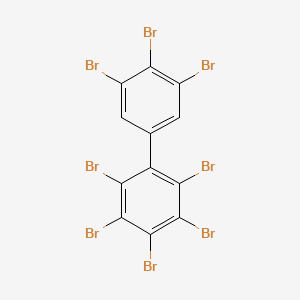
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
